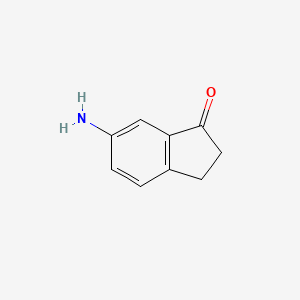

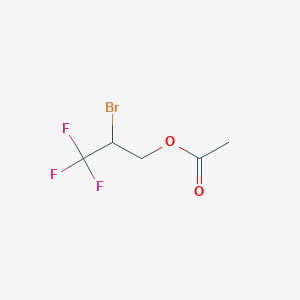

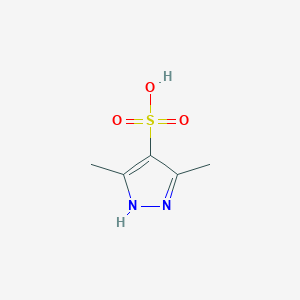

![molecular formula C11H7N3O2S B1268265 3-(5-氨基-[1,3,4]噻二唑-2-基)-色烯-2-酮 CAS No. 156177-02-5](/img/structure/B1268265.png)

3-(5-氨基-[1,3,4]噻二唑-2-基)-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one” is a compound that contains a thiadiazole derivative. Thiadiazole derivatives are known to inhibit the corrosion of brass in sea water samples . The compound also contains a chromen-2-one group, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. One such method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Molecular Structure Analysis

The molecular structure of “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one” can be inferred from its name. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 5-amino-[1,3,4]thiadiazol-2-yl group .Chemical Reactions Analysis

Thiadiazole derivatives have been found to undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .科学研究应用

Anticancer Activity

Scientific Field

Summary of Application

1,3,4-thiadiazole derivatives have shown potential as anticancer agents . In a study, a novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antiproliferative potential .

Methods of Application

The molecules were synthesized from Schiff’s bases by reacting them with thioglycolic acid using a small quantity of zinc chloride as a catalyst .

Results

The cytotoxicity screening studies revealed that analogues D-1, D-6, D-15, and D-16 possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug (IC 50 = 0.5 μM) .

Urease Inhibitory Activity

Scientific Field

Summary of Application

1,3,4-thiadiazole derivatives have been evaluated for their urease inhibitor activities .

Methods of Application

The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Results

Comparison between the urease inhibitory activity of compounds 7a–l with the IC 50 of (2.85–5.83 µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00 µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme .

Antimicrobial Activity

Scientific Field

Summary of Application

1,3,4-thiadiazole derivatives have shown potential as antimicrobial agents . They are used in the treatment of various bacterial infections.

Methods of Application

The compounds are synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Results

The synthesized compounds have shown significant antimicrobial activity against various bacterial strains .

Antifungal Activity

Scientific Field

Summary of Application

1,3,4-thiadiazole derivatives have been found to possess antifungal properties . They are used in the treatment of various fungal infections.

Results

The synthesized compounds have shown significant antifungal activity against various fungal strains .

Antipsychotic Activity

Scientific Field

Summary of Application

1,3,4-thiadiazole derivatives have shown potential as antipsychotic agents . They are used in the treatment of various psychiatric disorders.

Results

The synthesized compounds have shown significant antipsychotic activity .

Antidepressant Activity

Summary of Application

1,3,4-thiadiazole derivatives have shown potential as antidepressant agents . They are used in the treatment of various depressive disorders.

Results

The synthesized compounds have shown significant antidepressant activity .

未来方向

Thiadiazole derivatives, including “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one”, have shown potential in various therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Therefore, these compounds might be promising candidates for further evaluation and optimization .

属性

IUPAC Name |

3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIZHKBAWQQCFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

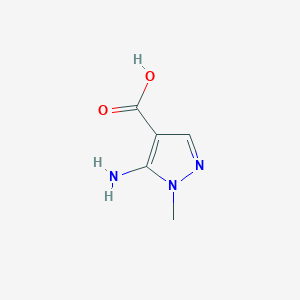

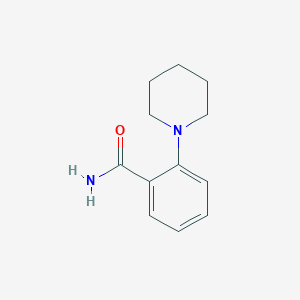

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)

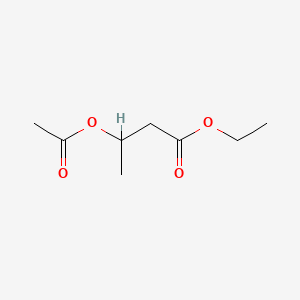

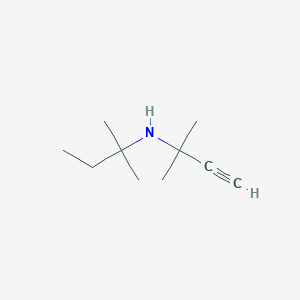

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

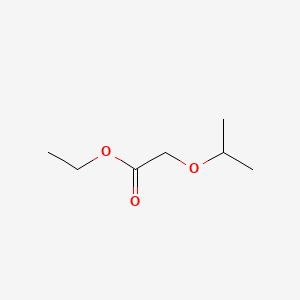

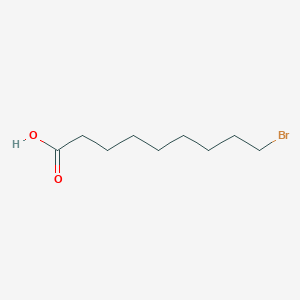

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)